L-Tagatose

Übersicht

Beschreibung

Isolicoflavonol ist eine Flavonoidverbindung, die für ihre vielfältigen biologischen Aktivitäten bekannt ist. Es ist eine natürlich vorkommende Verbindung, die in Pflanzen wie Glycyrrhiza inflata vorkommt. Isolicoflavonol hat aufgrund seiner potenziellen therapeutischen Eigenschaften, darunter entzündungshemmende, antioxidative und antimikrobielle Wirkungen, Aufmerksamkeit erregt .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

Isolicoflavonol kann durch verschiedene chemische Reaktionen synthetisiert werden. Eine übliche Methode beinhaltet die Verwendung von Zink(II)-chlorid und Chlorwasserstoff in Diethylether unter Kühlbedingungen, gefolgt von einer Reihe von Reaktionen, die Kaliumcarbonat in Aceton, Kaliumhydroxid in Methanol, Jod in Dimethylsulfoxid und Natriumcarbonat in einer Mischung aus Aceton, Dichlormethan und Wasser beinhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von Isolicoflavonol erfolgt in der Regel durch Extraktion aus natürlichen Quellen wie Glycyrrhiza inflata. Der Extraktionsprozess umfasst das Trocknen und Mahlen des Pflanzenmaterials, gefolgt von einer Lösungsmittelextraktion mit Lösungsmitteln wie Ethanol oder Methanol. Der Extrakt wird dann mit chromatographischen Techniken gereinigt, um Isolicoflavonol zu isolieren .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Isolicoflavonol can be synthesized through various chemical reactions. One common method involves the use of zinc (II) chloride and hydrogen chloride in diethyl ether under cooling conditions, followed by a series of reactions involving potassium carbonate in acetone, potassium hydroxide in methanol, iodine in dimethyl sulfoxide, and sodium carbonate in a mixture of acetone, dichloromethane, and water .

Industrial Production Methods

Industrial production of isolicoflavonol typically involves extraction from natural sources such as Glycyrrhiza inflata. The extraction process includes drying and grinding the plant material, followed by solvent extraction using solvents like ethanol or methanol. The extract is then purified using chromatographic techniques to isolate isolicoflavonol .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Isolicoflavonol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Isolicoflavonol kann oxidiert werden, um Chinone und andere Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können Isolicoflavonol in seine entsprechenden Dihydroderivate umwandeln.

Substitution: Substitutionsreaktionen können an den Hydroxylgruppen auftreten und zur Bildung von Ethern und Estern führen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden für Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Dihydroderivate.

Substitution: Ether und Ester.

Wissenschaftliche Forschungsanwendungen

Applications in the Food Industry

Low-Calorie Sweetener

L-Tagatose is primarily utilized as a low-calorie sweetener in various food products. It provides sweetness comparable to sucrose but with only 1.5 kcal/g, making it suitable for diabetic-friendly foods and weight management products. Its low glycemic index (GI) makes it beneficial for individuals with diabetes by minimizing blood sugar spikes.

Case Study: Diabetic-Friendly Products

A study conducted by Koh et al. (2023) demonstrated that incorporating this compound into yogurt significantly reduced postprandial glucose levels in diabetic patients compared to conventional sugars. This suggests its efficacy as a sweetener in managing blood glucose levels.

| Product Type | Sweetness Level | Caloric Value (kcal/g) | Glycemic Index |

|---|---|---|---|

| This compound | 92% of sucrose | 1.5 | Low (3) |

| Sucrose | 100% | 4.0 | High (65) |

Pharmaceutical Applications

Excipient in Drug Formulations

This compound is employed as an excipient in pharmaceutical formulations due to its ability to enhance the stability and bioavailability of active ingredients. It serves as a bulking agent and can improve the taste of medications.

Case Study: Drug Stability Enhancement

Research by Zhang et al. (2024) indicated that formulations containing this compound exhibited improved stability of sensitive active pharmaceutical ingredients under various storage conditions compared to formulations lacking this compound.

| Application | Functionality |

|---|---|

| Drug Formulation | Enhances stability and bioavailability |

| Taste Masking | Improves palatability of bitter medications |

Cosmetic Applications

Moisturizing Agent

In the cosmetics industry, this compound is valued for its moisturizing properties. It helps improve skin hydration and texture, making it a popular ingredient in skincare products.

Case Study: Skin Hydration Improvement

A clinical trial conducted by Roy et al. (2024) showed that participants using a moisturizer containing this compound experienced a significant increase in skin hydration levels over four weeks compared to those using a standard moisturizer.

| Cosmetic Type | Benefit |

|---|---|

| Moisturizers | Enhanced hydration |

| Anti-aging creams | Improved skin texture |

Biotechnology Applications

Fermentation Processes

This compound serves as a carbon source in fermentation processes, contributing to the production of biofuels and other bioproducts. Its utilization can enhance microbial growth and metabolic activity.

Case Study: Biofuel Production

In a study by de Cassia Ortiz et al. (2024), the use of this compound as a substrate for microbial fermentation resulted in higher yields of bioethanol compared to traditional substrates like glucose.

| Application | Microorganism Used | Yield Improvement (%) |

|---|---|---|

| Bioethanol Production | Saccharomyces cerevisiae | 25% |

| Biogas Production | Clostridium thermocellum | 30% |

Health Benefits

This compound has been linked to several health benefits beyond its applications as a sweetener:

- Prebiotic Effects: Studies have shown that this compound promotes the growth of beneficial gut bacteria, enhancing gut health.

- Antioxidant Properties: Research indicates that this compound may help reduce oxidative stress and inflammation within the body.

Wirkmechanismus

Isolicoflavonol exerts its effects through various mechanisms:

Antioxidant Activity: Scavenges free radicals and inhibits oxidative enzymes.

Anti-inflammatory Activity: Inhibits pro-inflammatory cytokines and enzymes.

Antimicrobial Activity: Disrupts microbial cell membranes and inhibits microbial enzymes

Vergleich Mit ähnlichen Verbindungen

Isolicoflavonol ist unter den Flavonoiden aufgrund seiner spezifischen Struktur und biologischen Aktivität einzigartig. Zu den ähnlichen Verbindungen gehören:

Glycyrrhiza Flavonol A: Ein weiteres Flavonoid mit ähnlichen entzündungshemmenden und antioxidativen Eigenschaften.

Dodoviscin I: Bekannt für seine antimikrobielle Aktivität.

Isolicoflavonol zeichnet sich durch seine potente Hemmung der humanen Carboxylesterase 2 (hCES2A) aus, was es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen macht .

Biologische Aktivität

L-Tagatose is a rare sugar that has garnered attention for its potential health benefits and biological activities. This article explores the biological activity of this compound, including its effects on glucose metabolism, gut microbiota, and its antibacterial properties.

Overview of this compound

This compound is a C-4 epimer of D-fructose, classified as a monosaccharide. It is naturally found in small quantities in dairy products and certain fruits. Due to its low caloric content and sweetness (approximately 92% as sweet as sucrose), it has been investigated for various applications, particularly in diabetes management and gut health.

1. Glycemic Control

This compound has been shown to have significant effects on glycemic control. Studies indicate that it can lower blood glucose levels and improve insulin sensitivity:

- Clinical Trials : In randomized controlled trials, administration of this compound (15 g three times daily) resulted in significant reductions in HbA1c levels over six months compared to placebo groups .

- Mechanism : The mechanism appears to involve the modulation of glucose absorption in the intestines, leading to lower postprandial blood glucose spikes.

2. Prebiotic Effects

This compound acts as a prebiotic, promoting the growth of beneficial gut bacteria:

- Microbiota Modulation : Research has shown that this compound enhances the growth of beneficial strains such as Lactobacillus casei and Lactobacillus rhamnosus, which are associated with improved gut health and cholesterol metabolism .

- Short Chain Fatty Acids (SCFAs) : Supplementation with this compound has been linked to increased production of SCFAs like butyrate, which play a crucial role in colon health .

3. Antibacterial Properties

This compound exhibits antibacterial activity against oral pathogens:

- Inhibition of Biofilm Formation : Studies demonstrate that this compound inhibits the growth of Streptococcus mutans, a primary contributor to dental caries, while sparing beneficial bacteria like Streptococcus oralis .

- Mechanism : The inhibition occurs through interference with sucrose metabolism in S. mutans, reducing biofilm formation and enzyme expression related to glucan synthesis.

Case Study 1: Glycemic Response

In a clinical study involving type 2 diabetes patients, participants consuming this compound showed a significant reduction in fasting blood glucose levels and postprandial glucose spikes. The study highlighted that this compound not only improved glycemic control but also had a favorable impact on lipid profiles by lowering LDL cholesterol levels .

Case Study 2: Oral Health

Another study focused on the oral health benefits of this compound demonstrated its effectiveness in reducing dental plaque formation. Participants using chewing gum containing this compound exhibited lower levels of S. mutans compared to those using regular gum, suggesting its potential as a preventive measure against dental caries .

Research Findings Summary

Eigenschaften

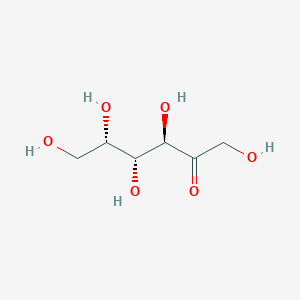

IUPAC Name |

(3R,4R,5S)-1,3,4,5,6-pentahydroxyhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHIKXHVCXFQLS-LFRDXLMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H]([C@H](C(=O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318451 | |

| Record name | L-Tagatose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17598-82-2, 551-68-8 | |

| Record name | L-Tagatose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17598-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tagatose, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017598822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Tagatose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Psicose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TAGATOSE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41IX5VHE3I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is L-tagatose, and how does it differ from other sugars?

A1: this compound is a rare ketohexose, meaning it's a six-carbon sugar with a ketone group. Unlike common sugars like glucose or fructose, this compound is found in very low amounts in nature. []

Q2: How is this compound produced?

A2: this compound can be produced through various methods, including:

- Microbial conversion: Bacteria like Enterobacter aerogenes and Klebsiella pneumoniae can convert L-psicose and galactitol, respectively, into this compound. [, , ]

- Enzymatic synthesis: Enzymes like D-tagatose 3-epimerase, L-arabinose isomerase, and galactitol dehydrogenase can be used to convert readily available sugars like D-fructose, D-galactose, and galactitol into this compound. [, , , , , , , , , ]

- Chemical synthesis: While less common, this compound can be synthesized chemically, for example, using a Zn(II)-mediated addition of 2-furyllithium to a polyoxygenated aldehyde derived from L-threose. [, ]

Q3: Are there analytical methods to identify and quantify this compound?

A3: Yes, this compound can be identified and quantified using methods like High-Performance Liquid Chromatography (HPLC), 13C-Nuclear Magnetic Resonance (13C-NMR) spectroscopy, and optical rotation measurements. [, ]

Q4: What are the potential applications of this compound?

A4: this compound has shown potential in several areas, including:

- Low-calorie sweetener: this compound has a similar sweetness profile to sucrose but with a significantly lower caloric value, making it a potential sugar substitute. [, ]

- Pharmaceutical applications: this compound can be used as a chiral building block for synthesizing various pharmaceutical compounds. []

Q5: How does this compound compare to other rare sugars like D-psicose and D-tagatose?

A5: All three are ketohexoses, but they differ in their stereochemistry. This leads to variations in their sweetness, metabolic pathways, and potential applications. For example, D-psicose has shown promising anti-diabetic effects, while D-tagatose is already used commercially as a low-calorie sweetener. [, , , , , ]

Q6: Are there any studies on the effects of this compound on human health?

A6: While research on this compound is ongoing, current studies are primarily focused on its production and characterization. More comprehensive studies are needed to fully understand its effects on human health, including its absorption, metabolism, and potential benefits or risks. []

Q7: What enzymes are involved in the production of this compound, and how can their efficiency be improved?

A7: Several enzymes play a crucial role in this compound production:

- D-tagatose 3-epimerase (DTE): Catalyzes the conversion of D-fructose to D-psicose and L-sorbose to this compound. Directed evolution has been employed to enhance DTE's activity and stability, leading to highly efficient biocatalysts for rare sugar production. [, ]

- L-arabinose isomerase: This enzyme converts D-galactose to D-tagatose. Thermostable variants have been immobilized for continuous production in bioreactors, enhancing stability and enabling higher yields. [, , ]

- Galactitol dehydrogenase: This enzyme facilitates the conversion of galactitol to this compound. Combining it with NADH oxidase enables efficient this compound synthesis through in situ cofactor regeneration. [, ]

Q8: How is the efficiency of enzymatic this compound production optimized?

A8: Several strategies are employed for optimization:

- Enzyme engineering: Techniques like directed evolution enhance enzyme properties like activity, stability, and substrate specificity. This has led to the development of thermostable variants and mutants with improved performance for specific substrates. [, ]

- Immobilization: Immobilizing enzymes on various supports enhances their stability and reusability, making the production process more cost-effective. Packed-bed bioreactors with immobilized enzymes have been successfully used for continuous this compound production. [, , ]

- Process optimization: Factors such as pH, temperature, substrate concentration, and the presence of metal ions like manganese are crucial for optimizing enzymatic reactions and maximizing this compound yield. [, , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.